molecular formula C21H30O2 B3025763 delta3-Tetrahydrocannabinol, (S)- CAS No. 95720-02-8

delta3-Tetrahydrocannabinol, (S)-

Cat. No.: B3025763
CAS No.: 95720-02-8
M. Wt: 314.5 g/mol
InChI Key: NEBZNJDFIPBXCS-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta3-Tetrahydrocannabinol, (S)-: is a synthetic isomer of tetrahydrocannabinol, developed during the original research in the 1940s to create synthetic routes to the natural products delta8-Tetrahydrocannabinol and delta9-Tetrahydrocannabinol found in the cannabis plant . This compound is known for its psychoactive properties and has been the subject of extensive research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of delta3-Tetrahydrocannabinol, (S)- involves several steps, including the alkylation of monoacetate using reagents such as isopropenylmagnesium bromide, zinc chloride, TMEDA, and NiCl2(tpp)2, which result in high yields with minimal regioisomeric side products . Another approach involves the Diels-Alder reaction of vinylchromenes with electron-poor dienophiles, which serves as a synthetic hub for further functionalization .

Industrial Production Methods: Industrial production methods for delta3-Tetrahydrocannabinol, (S)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions: Delta3-Tetrahydrocannabinol, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often involve reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of delta3-Tetrahydrocannabinol, (S)-. These derivatives are valuable for further research and potential therapeutic applications.

Scientific Research Applications

Delta3-Tetrahydrocannabinol, (S)- has a wide range of scientific research applications, including:

Mechanism of Action

Delta3-Tetrahydrocannabinol, (S)- exerts its effects primarily through its interaction with cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. Delta3-Tetrahydrocannabinol, (S)- acts as a partial agonist at these receptors, modulating neurotransmitter release and influencing pain perception, mood, and appetite .

Properties

IUPAC Name

(9S)-6,6,9-trimethyl-3-pentyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,22H,5-11H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBZNJDFIPBXCS-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2C3=C(CC[C@@H](C3)C)C(OC2=C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241935
Record name (9S)-7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95720-02-8
Record name delta3-Tetrahydrocannabinol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095720028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9S)-7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.3-TETRAHYDROCANNABINOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYI73UAY3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
delta3-Tetrahydrocannabinol, (S)-
Reactant of Route 2
Reactant of Route 2
delta3-Tetrahydrocannabinol, (S)-
Reactant of Route 3
delta3-Tetrahydrocannabinol, (S)-
Reactant of Route 4
Reactant of Route 4
delta3-Tetrahydrocannabinol, (S)-
Reactant of Route 5
Reactant of Route 5
delta3-Tetrahydrocannabinol, (S)-
Reactant of Route 6
Reactant of Route 6
delta3-Tetrahydrocannabinol, (S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.